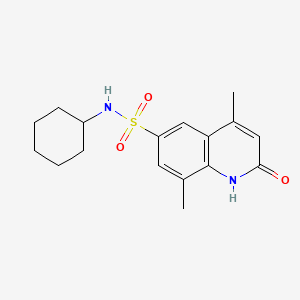

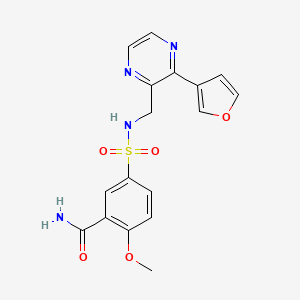

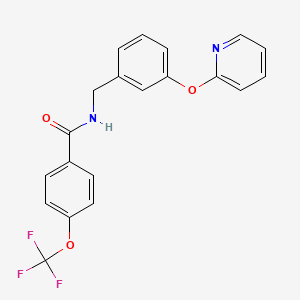

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry.

Aplicaciones Científicas De Investigación

Dopamine D-2 Receptor Affinity

A study conducted by Norman, Kelley, and Hollingsworth (1993) synthesized derivatives of remoxipride, a compound structurally related to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide. These derivatives were evaluated for their ability to inhibit dopamine D-2 receptor binding, an area relevant for antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

Carbonic Anhydrase Inhibition

Balaydın et al. (2012) investigated the inhibitory effects of bromophenols, including derivatives similar to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, on the human cytosolic carbonic anhydrase II isozyme. This research has implications for developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Polymer Synthesis

In a 2005 study, Butt et al. synthesized new diamines, including those structurally related to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, for polymerization with various dianhydrides. This research is pertinent to the development of novel polyimides with potential applications in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Metabolic Pathways in Designer Drugs

Carmo et al. (2005) studied the metabolic pathways of a psychoactive designer drug structurally related to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, highlighting the importance of understanding the metabolism of novel synthetic compounds for drug safety (Carmo et al., 2005).

Kinase Inhibition

A 2021 study by Marek et al. utilized a process involving 3-bromooxindoles, related to the compound , for synthesizing kinase inhibitors like Nintedanib and Hesperadin. This research contributes to the development of drugs targeting various kinases, essential in cancer therapy (Marek, Váňa, Svoboda, & Hanusek, 2021).

Radical Scavenging Activity

Li et al. (2012) isolated nitrogen-containing bromophenols from marine algae, related to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, and demonstrated their potent radical scavenging activity. Such compounds may have applications as natural antioxidants in food or pharmaceuticals (Li, Li, Gloer, & Wang, 2012).

Herbicide Resistance in Plants

Stalker, Mcbride, and Malyj (1988) discussed the introduction of a bacterial gene into tobacco plants, granting resistance to the herbicide bromoxynil. This study provides insight into genetically engineering plants for herbicide resistance, relevant to agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).

Propiedades

IUPAC Name |

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSPDKAMNPKEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2673500.png)

![N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2673507.png)

![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate](/img/structure/B2673508.png)

![2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile](/img/structure/B2673509.png)

![3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone](/img/structure/B2673511.png)